2-(2,4-dimethylphenoxy)propanamide
Description
2-(2,4-Dimethylphenoxy)propanamide is an organic compound characterized by a phenoxy group substituted with methyl groups at the 2- and 4-positions, linked to a propanamide backbone. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.25 g/mol (). The compound is synthesized via reactions involving 2,4-dimethylcarbolic acid, which exhibits low acidity due to electron-donating methyl groups, requiring harsh reflux conditions for esterification (). Its structural features, including the methyl-substituted aromatic ring and amide functionality, make it a candidate for biological studies, particularly in antibacterial and enzyme inhibition contexts ().
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSOIWUJULZDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the compound dissects into:
-
2,4-Dimethylphenol : The aromatic core providing the phenoxy moiety.
-
Propanoic acid derivative : Serves as the three-carbon linker.
-
Amine source : Typically ammonium hydroxide or a primary amine for amide formation.
This disconnection aligns with methodologies observed in phenoxyacetic acid syntheses, where alkylation precedes acid activation and amidation.
Stepwise Synthesis of 2-(2,4-Dimethylphenoxy)propanamide
O-Alkylation of 2,4-Dimethylphenol
The initial step involves the reaction of 2,4-dimethylphenol with ethyl 2-bromopropanoate under basic conditions to form the ester intermediate.
Reaction Conditions and Optimization
-
Base : Sodium hydride (60% in paraffin) in tetrahydrofuran (THF) at 0°C to room temperature.
-
Solvent : Anhydrous THF ensures solubility and minimizes side reactions.
Mechanistic Insight : Deprotonation of the phenol by NaH generates a phenoxide ion, which undergoes nucleophilic substitution with ethyl 2-bromopropanoate. Steric hindrance from the 2,4-dimethyl groups necessitates prolonged reaction times (14 hours).
Ester Hydrolysis to Propanoic Acid
The ester intermediate is hydrolyzed to the corresponding carboxylic acid using aqueous potassium hydroxide.
Procedure and Challenges
-
Conditions : 2 M KOH in ethanol at 0°C, followed by acidification with HCl.
-
Purity : Precipitation upon acidification ensures high purity, with washing using heptanes to remove residual organics.
Critical Note : Over-hydrolysis or epimerization is mitigated by controlled reaction times (6–7 hours) and low temperatures.
Acid Chloride Formation
Conversion of the propanoic acid to its acid chloride facilitates subsequent amidation.
Thionyl Chloride Protocol
-
Reagents : Excess thionyl chloride (6–10 mL per 2 mmol acid) under reflux.
-
Workup : Distillation of excess thionyl chloride under reduced pressure yields the acid chloride as a viscous oil.
Safety Considerations : Phosgene generation is avoided by strict temperature control and adequate ventilation.
Amide Coupling
The acid chloride reacts with ammonia or a primary amine to form the target amide.
HBTU-Mediated Coupling
-
Conditions : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in THF with pyridine as a base.
Alternative Method : Direct amidation using di-2-pyridyldithiocarbonate (DPDTC) and Oxone in aqueous micellar conditions achieves comparable yields (82–88%) with reduced toxicity.
Comparative Analysis of Amidation Strategies
HBTU vs. DPDTC: Efficiency and Practicality
Key Insight : The DPDTC method offers greener chemistry but requires specialized surfactants (e.g., TPGS-750-M).
Optimization Challenges and Solutions
Steric Effects in Alkylation
The 2,4-dimethyl substituents hinder nucleophilic attack during alkylation. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methyl groups on the phenoxy ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(2,4-dimethylphenoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers: 2-(3,4-Dimethylphenoxy)propanamide
This isomer differs in the placement of methyl groups on the phenoxy ring (3,4- vs. 2,4-substitution). Key properties include:
Chlorinated Phenoxy Derivatives
Compounds with dichlorophenoxy groups exhibit distinct electronic properties due to electron-withdrawing Cl substituents. Examples include:
a) N-(4-Fluorobenzyl)-2-(2,4-dichlorophenoxy)propanamide (MBX 1642)
- Molecular Weight : 342.0 g/mol ().
- Melting Point : 120–121°C.
- Synthesis: Coupling of 2-(2,4-dichlorophenoxy)propanoic acid with 4-fluorobenzylamine ().
- Rf Value : 0.52 (1:1 hexane:EtOAc) ().
b) N-[3,4-(Methylenedioxy)benzyl]-2-(2-chloro-4-methylphenoxy)propanamide (12f)
- Molecular Weight: Not explicitly stated.
- Melting Point : 92–94°C ().
- Rf Value : 0.53 (1:1 hexane:EtOAc) ().
Comparison Table:
Key Insight : Chlorinated analogs generally exhibit higher melting points and lower Rf values compared to methylated derivatives, likely due to increased polarity and intermolecular interactions ().
Variation in Amide Substituents
The amide side chain significantly impacts physical and biological properties:
a) N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide ()
- Molecular Weight: Not explicitly stated.
- Functionality: Amino group on the phenyl ring may enhance solubility or biological targeting.
b) N-(2,6-Dimethylphenyl)-2-(4-methylphenoxy)propanamide ()
- Molecular Formula: C₁₈H₂₁NO₂.
- Molecular Weight : 283.36 g/mol.
c) N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) ()
- Melting Point : 109–110°C.
- Rf Value : 0.44 (2:1 hexane:EtOAc).
Comparison : Bulky substituents (e.g., cyclopropyl, fluorophenyl) reduce yields (e.g., 52% for 27i) compared to simpler amines ().
Q & A
Q. Advanced Mechanistic Study
- Electronic Effects : Electron-donating groups (e.g., methyl) on the phenoxy ring decrease electrophilicity at the carbonyl carbon, slowing aminolysis. Conversely, electron-withdrawing groups (e.g., Cl) enhance reactivity .
- Steric Effects : Bulky substituents (e.g., tert-butyl) at the α-position hinder nucleophilic attack, reducing yields in amidation reactions . Kinetic studies (e.g., Hammett plots) can quantify these effects .
What are the emerging applications of 2-(2,4-dimethylphenoxy)propanamide derivatives in material science?
Advanced Interdisciplinary Research
Recent studies highlight their utility in:
- Polymer Synthesis : As crosslinkers in epoxy resins, improving thermal stability (Tg >150°C) via hydrogen bonding with the amide group .
- Surface Coatings : Derivatives with pyrimidine sulfonamide moieties exhibit antifouling properties in marine coatings .
What analytical strategies are recommended for quantifying trace impurities in 2-(2,4-dimethylphenoxy)propanamide batches?
Q. Advanced Quality Control
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate and identify byproducts (e.g., unreacted phenoxy intermediates) .
- Limit of Detection (LOD) : Achieve LOD <0.1% using triple-quadrupole MS in MRM mode .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
